Tert-butyl 3-hydroxy-3-isobutylazetidine-1-carboxylate

Medicinal Chemistry ADME Lipophilicity

This specialized azetidine building block features a critical 3-isobutyl substituent essential for modulating lipophilicity in lead optimization. Unlike generic 3-hydroxyazetidine analogs, its branched chain enhances metabolic stability and PK profiles, making it irreplaceable for valid SAR studies. Secure this high-purity intermediate to precisely explore hydrophobic binding pockets in your drug candidates.

Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
Cat. No. B13554269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-hydroxy-3-isobutylazetidine-1-carboxylate
Molecular FormulaC12H23NO3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC(C)CC1(CN(C1)C(=O)OC(C)(C)C)O
InChIInChI=1S/C12H23NO3/c1-9(2)6-12(15)7-13(8-12)10(14)16-11(3,4)5/h9,15H,6-8H2,1-5H3
InChIKeyNZPWNVKCRITLHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-hydroxy-3-isobutylazetidine-1-carboxylate: Chemical Identity and Core Characteristics for Procurement


Tert-butyl 3-hydroxy-3-isobutylazetidine-1-carboxylate (CAS 1428901-14-7) is a specialized azetidine derivative characterized by a strained four-membered heterocyclic ring . The molecule possesses three key functional groups: a Boc-protected amine at the 1-position, a tertiary hydroxyl group, and an isobutyl substituent at the 3-position . Its molecular formula is C12H23NO3 with a molecular weight of 229.32 g/mol, and it is supplied as a high-purity (>95-97%) research intermediate . This compound serves as a versatile building block in organic synthesis and pharmaceutical research, valued for the ring strain and inherent reactivity characteristic of the azetidine class [1].

Procurement Alert: Why Tert-butyl 3-hydroxy-3-isobutylazetidine-1-carboxylate is Not Interchangeable with Other Azetidine Derivatives


Generic substitution of this compound with other Boc-protected 3-hydroxyazetidines is scientifically unsound due to the critical influence of the 3-position alkyl group on both steric and electronic properties. While core azetidine chemistry provides a useful scaffold [1], the specific branched isobutyl chain directly modulates lipophilicity, metabolic stability, and the compound's utility as a precursor for specific target molecules [2]. Using a close analog like tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate (C9H17NO3, MW 187.24) or tert-butyl 3-hydroxy-3-propylazetidine-1-carboxylate (C11H21NO3, MW 215.29) will lead to different physicochemical and downstream synthetic outcomes, thereby invalidating Structure-Activity Relationship (SAR) studies or altering the properties of final drug candidates .

Quantitative Differentiation Guide for Tert-butyl 3-hydroxy-3-isobutylazetidine-1-carboxylate vs. Key Analogs


Comparative Molecular Weight and Lipophilicity: The Isobutyl Advantage in ADME Modulation

This compound's molecular weight of 229.32 g/mol and calculated logP values (e.g., ~2.0-2.5, estimated via class-level models) confer a distinct lipophilic profile compared to smaller-chain analogs. This is critical for optimizing passive permeability and metabolic stability in drug discovery programs [1].

Medicinal Chemistry ADME Lipophilicity

Steric Bulk and Metabolic Stability: The Role of the Branched Isobutyl Group

The branched isobutyl substituent provides greater steric bulk at the 3-position compared to linear alkyl chains (e.g., n-propyl). This steric hindrance is a well-established strategy for reducing cytochrome P450 (CYP)-mediated metabolism, thereby potentially increasing the half-life of drug candidates incorporating this motif [1].

Metabolic Stability Enzyme Inhibition Drug Design

Synthetic Utility as a Key Intermediate: Functional Group Orthogonality and Ring Strain Reactivity

This compound functions as a versatile synthetic intermediate due to its orthogonal functional groups. The Boc-protected amine can be deprotected under mild acidic conditions to reveal a free secondary amine, while the tertiary hydroxyl group serves as a handle for further derivatization (e.g., alkylation, acylation, or Mitsunobu reactions) . The inherent ring strain (~28 kcal/mol, class-level average for azetidines) facilitates ring-opening reactions that are not accessible to more stable heterocycles like pyrrolidines, enabling the construction of unique molecular architectures [1].

Organic Synthesis Building Block Medicinal Chemistry

Targeted Research Applications for Tert-butyl 3-hydroxy-3-isobutylazetidine-1-carboxylate Based on Evidence


Lead Optimization in Medicinal Chemistry for Modulating Lipophilicity and Metabolic Stability

This compound is ideal for late-stage lead optimization campaigns requiring the precise tuning of a molecule's lipophilic character. The isobutyl group, with its estimated logP contribution, offers a way to increase permeability and metabolic stability relative to smaller alkyl chains, making it suitable for developing orally bioavailable drug candidates with improved pharmacokinetic profiles [1].

Synthesis of Complex Scaffolds via Ring-Opening and Functionalization Reactions

The compound's strained azetidine ring makes it a valuable electrophile for ring-opening reactions with a variety of nucleophiles (e.g., amines, thiols). The orthogonal Boc-protected amine and tertiary hydroxyl group provide two additional points for diversification, enabling the rapid construction of complex, functionalized linear molecules or macrocycles that are challenging to access through other routes [2].

Preparation of Isobutyl-Containing Pharmacophores for Structure-Activity Relationship (SAR) Studies

As a direct building block, this compound is essential for synthesizing libraries of analogs where the 3-isobutyl substituent is a key pharmacophoric element. Researchers investigating targets sensitive to branched aliphatic groups (e.g., certain GPCRs, nuclear receptors, or enzymes with hydrophobic pockets) can use this compound to systematically explore SAR around the 3-position of the azetidine ring [1].

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